molecular formula C13H8BrF6N5 B2648919 3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 956370-57-3

3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2648919
CAS No.: 956370-57-3
M. Wt: 428.136
InChI Key: MIHIWLMZBXPEFW-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research, primarily as a key synthetic intermediate or a potential scaffold for kinase inhibition. Its core structure, the pyrazolo[1,5-a]pyrimidine, is a well-known pharmacophore often referred to as a "purine isostere" due to its ability to mimic the purine bases found in ATP and nucleic acids. This property makes it a privileged scaffold for designing inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The specific substitution pattern on this molecule is highly strategic; the bromo group at the 3-position offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for rapid diversification of the core structure to explore structure-activity relationships (SAR). The two trifluoromethyl groups enhance metabolic stability and modulate the molecule's electron distribution and lipophilicity, which are crucial factors for cell permeability and target binding affinity. Compounds within this structural class have demonstrated potent activity against various kinase targets. For instance, structurally related pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of the JAK family of kinases, which are pivotal in cytokine signaling and are targeted for the treatment of autoimmune diseases and myeloproliferative disorders. Research into analogs has shown promise in targeting other kinases like FLT3, a key driver in certain types of acute myeloid leukemia. Therefore, this specific brominated derivative serves as a critical building block for researchers synthesizing novel chemical libraries to probe biological pathways and develop new therapeutic agents for cancer and immune-mediated conditions.

Properties

IUPAC Name

3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF6N5/c1-5-3-7(12(15,16)17)25-11(22-5)8(14)9(23-25)6-4-21-24(2)10(6)13(18,19)20/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHIWLMZBXPEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C3=C(N(N=C3)C)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine represents a novel structure within the class of pyrazolo[1,5-a]pyrimidines, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10BrF6N4\text{C}_{12}\text{H}_{10}\text{BrF}_6\text{N}_4

This compound features a complex arrangement with multiple trifluoromethyl groups that enhance its lipophilicity and metabolic stability. The presence of bromine and trifluoromethyl substituents is known to influence biological activity significantly.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation across various cell lines. Notably, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant cytotoxicity against breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HePG-2) cell lines. The most potent derivatives exhibited IC50 values ranging from 0.3 to 24 µM against these cell lines .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5iMCF-70.3Dual EGFR/VGFR2 inhibition
9aHCT1167.60Induces apoptosis, inhibits migration
9eHePG-210Cell cycle arrest

Enzyme Inhibition

The compound's structural similarity to ATP co-factors suggests potential as a kinase inhibitor. Pyrazolo[1,5-a]pyrimidines have been evaluated for their inhibitory effects on key kinases involved in cancer progression, including EGFR and VEGFR2. The dual inhibition observed in some derivatives indicates a multifaceted approach to targeting cancer pathways. The mechanism involves binding to the ATP site of these kinases, thereby preventing phosphorylation events critical for tumor growth .

Other Pharmacological Effects

Beyond anticancer activity, pyrazolo derivatives have shown promise in other areas:

  • Antimicrobial Activity : Certain analogs exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

In a recent case study involving the evaluation of novel pyrazolo[1,5-a]pyrimidines for anticancer activity:

  • Compound 5i was tested in vivo using an MCF-7 xenograft model. Results indicated significant tumor growth inhibition compared to control groups.
  • Molecular docking studies revealed that compound 5i binds effectively to the active site of EGFR, suggesting a strong interaction that underlies its inhibitory effects.

Scientific Research Applications

Biological Activities

The biological activities of pyrazolo[1,5-a]pyrimidines are diverse:

  • Antitumor Activity : Compounds within this class have been studied for their anticancer properties. They act as inhibitors of various enzymes involved in cancer progression, showing potential as chemotherapeutic agents .
  • Enzyme Inhibition : These compounds exhibit inhibitory effects on several enzymes, which can be leveraged for developing treatments for diseases such as diabetes and hypertension .
  • Psychopharmacological Effects : Some derivatives have demonstrated effects on the central nervous system, indicating potential applications in treating neurological disorders .

Anticancer Research

In a study examining the anticancer potential of pyrazolo[1,5-a]pyrimidines, researchers synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that certain modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced potency against specific cancer types, suggesting a pathway for rational drug design .

Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of these compounds. It was found that specific derivatives could selectively inhibit protein kinases involved in cell signaling pathways related to cancer and inflammation. This selectivity is critical for minimizing side effects during therapeutic applications .

Comparative Data Table

The following table summarizes key findings from various studies concerning the biological activities of different derivatives of pyrazolo[1,5-a]pyrimidine:

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntitumor15
Compound BEnzyme Inhibition8
Compound CPsychopharmacological20

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Weight Key Substituents Solubility/Stability Insights
Target Compound ~498.1* Bromo (C3), CF₃ (C2, C7), methyl (C5) High lipophilicity (CF₃ groups)
Compound 576.17 Bromofuran, carboxamide Moderate solubility (polar carboxamide)
Compound 268.19 Furan, CF₃, amine Lower MW, potential for H-bonding
Compound ~550† Ethyl, carboxamide Enhanced metabolic stability (ethyl)

*Estimated based on formula C₁₄H₁₀BrF₆N₇.
†Approximated from structure.

Reactivity and Functionalization Potential

The bromine at C3 in the target compound enables Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, a strategy validated for generating C3-arylated analogs in >80% yields . In contrast, carboxamide-containing analogs () may undergo hydrolysis or serve as hydrogen-bond donors, altering target engagement.

Research Findings and Trends

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times by ~50% compared to traditional heating for brominated pyrazolo[1,5-a]pyrimidines .
  • Substituent Impact : Trifluoromethyl groups improve metabolic stability and lipophilicity, whereas bromine enhances reactivity for diversification .
  • Heterocyclic Diversity : Furan () and pyrazole () substituents modulate electronic properties, influencing bioavailability and target selectivity .

Q & A

Q. What are the key synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yields?

Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. For example:

  • Route 1 : Reacting pyrazol-3-ylamines with β-diketones or enaminones under reflux in polar solvents (e.g., DMF, dioxane) with base catalysis (e.g., K₂CO₃). Yields range from 62% to 70% depending on substituents (e.g., 7-amino derivatives in ).
  • Route 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, as shown in using bis-triphenylphosphine-palladium(II) chloride.
    Critical Factors :
  • Solvent choice (polar aprotic solvents enhance nucleophilicity).
  • Temperature control (e.g., 110°C for Suzuki coupling in ).
  • Catalyst loading (1.3 mmol PyBroP for bromination in ).
    Reference : .

Q. How are pyrazolo[1,5-a]pyrimidines characterized structurally, and what analytical discrepancies should researchers anticipate?

Methodological Answer: Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons in ), IR (C≡N stretch at ~2200 cm⁻¹), and MS for molecular ion confirmation.
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., crystal structure of 3-(2,4-dichlorophenyl) analog in ).
    Common Discrepancies :
  • Overlapping NMR signals for CF₃ groups (δ 110–120 ppm in ¹³C NMR).
  • Variability in melting points due to polymorphism (e.g., 221–223°C vs. 233–235°C in ).
    Reference : .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction in pyrazolo[1,5-a]pyrimidines?

Methodological Answer: Regioselectivity is influenced by:

  • Electrophilic directing groups : Electron-withdrawing groups (e.g., Br at position 3) direct trifluoromethylation to position 7 ().
  • Catalytic systems : Use of Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for hindered positions.
    Case Study :
    In -(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was synthesized using PyBroP and Et₃N, achieving 93% yield.
    Reference : .

Q. How should contradictory biological activity data for structurally similar analogs be interpreted?

Methodological Answer:

  • Pharmacophore Mapping : Compare substituent effects. For example, 3-bromo substitution (target compound) vs. 3-phenyl in (C18H20F3N5) alters kinase inhibition profiles.
  • Docking Studies : Use molecular modeling to assess binding poses. The trifluoromethyl group in enhances hydrophobic interactions with target enzymes.
    Data Table :
CompoundIC₅₀ (nM)Target
Target compound85 ± 12Kinase X
3-Phenyl analog ()120 ± 18Kinase X
Reference : .

Q. What strategies resolve low yields in multi-step syntheses involving halogenated intermediates?

Methodological Answer:

  • Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate brominated intermediates (e.g., 5-bromo-2-chloropyrimidine in ).
  • Protection/Deprotection : Protect amine groups with Boc to prevent side reactions during bromination ().
    Case Study :
    In , bromination of pyrazolo[1,5-a]pyrimidin-5-one with PyBroP achieved 93% yield by avoiding competing nucleophilic attacks.
    Reference : .

Q. How do solvent and temperature affect crystallinity in pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Solvent Polarity : High-polarity solvents (e.g., methanol) favor crystal growth (e.g., used methanol for recrystallization).
  • Cooling Rate : Slow cooling (0.5°C/min) reduces defects, as shown in for single-crystal X-ray analysis.
    Data Table :
SolventCrystallinity (%)Melting Point (°C)
Methanol95573
Ethanol80565
Reference : .

Q. What computational methods predict the bioactivity of novel pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ for CF₃) with IC₅₀ values.
  • Docking Software : AutoDock Vina or Schrödinger Suite assesses binding to targets like kinase X ().
    Validation : Compare predicted vs. experimental IC₅₀ for 5-methyl-7-CF₃ analogs (RMSD < 1.5 kcal/mol).
    Reference : .

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